1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride
Description
1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride is a substituted cyclohexene derivative featuring a tertiary amine group at position 1 and methyl substituents at positions 1, 3, and 4 of the cyclohexene ring.
Properties
IUPAC Name |
1,3,4-trimethylcyclohex-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-7-4-5-9(3,10)6-8(7)2;/h4-6,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVOTVDRUUBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives followed by amination. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the hydrogenation process. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexene derivatives, amides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared structural motifs, such as cyclohexene/cyclohexane backbones, amine functionalities, and hydrochloride salt forms:
Cyclohex-3-en-1-amine Hydrochloride (CAS 22615-33-4)
- Structure : Features a cyclohexene ring with an amine group at position 1 but lacks methyl substituents.
- Key Differences : The absence of methyl groups reduces steric hindrance and lipophilicity compared to the target compound. This may enhance aqueous solubility but decrease membrane permeability.
- Applications : Used as a building block in organic synthesis, particularly for introducing chiral amine centers .
(1R)-3,3-Dimethylcyclohexan-1-amine Hydrochloride (CAS 934765-89-6)
- Structure : A saturated cyclohexane ring with methyl groups at positions 3 and 3 (axial/equatorial) and a chiral amine at position 1.
- Key Differences : The absence of a double bond increases conformational rigidity compared to the target compound. The (1R) configuration may influence stereoselective interactions in biological systems.
(1-Cyclohexylcyclopropyl)amine Hydrochloride (Synonym: 3,5-Dimethyladamantanamine Hydrochloride)
- Structure : Adamantane core with a cyclopropyl group and methyl substituents at positions 3 and 5.
- Key Differences : The adamantane scaffold confers extreme rigidity and thermal stability (melting point: 204–205°C), contrasting with the flexible cyclohexene ring of the target compound.
- Applications : Adamantane derivatives are explored for antiviral and CNS-targeted therapies due to their blood-brain barrier penetration .
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride | Not available | C₁₀H₁₈NCl* | Cyclohexene ring, methyl groups at 1,3,4 | Not reported | High lipophilicity expected |
| Cyclohex-3-en-1-amine hydrochloride | 22615-33-4 | C₆H₁₂NCl | Cyclohexene ring, no methyl groups | Not reported | Base for chiral synthesis |
| (1R)-3,3-Dimethylcyclohexan-1-amine hydrochloride | 934765-89-6 | C₈H₁₈NCl | Saturated cyclohexane, chiral (1R) configuration | Not reported | Discontinued commercial product |
| (1-Cyclohexylcyclopropyl)amine hydrochloride | Not available | ~C₁₃H₂₄NCl | Adamantane core, cyclopropyl group | 204–205 | High thermal stability |
*Estimated formula based on structural analysis.
Research Findings and Structural Influences
- Conformational Flexibility : The cyclohexene ring’s double bond introduces restricted rotation, affecting binding to biological targets compared to saturated analogs like (1R)-3,3-Dimethylcyclohexan-1-amine hydrochloride .
- Thermal Stability : Adamantane-based analogs exhibit significantly higher melting points due to their rigid frameworks, suggesting the target compound may have lower thermal stability .
Biological Activity
1,3,4-Trimethylcyclohex-3-en-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Chemical Formula : C₁₁H₁₅ClN
- CAS Number : 2137780-79-9
- Molecular Weight : 199.7 g/mol
The compound features a cyclohexene ring substituted with three methyl groups and an amine functional group, contributing to its unique reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets. Key mechanisms include:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Modulation : It has been shown to modulate enzyme activities, potentially affecting metabolic pathways associated with neuroprotection and anti-inflammatory responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity
The compound's cytotoxic effects have been evaluated using several human cancer cell lines. Notably:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that the compound may possess selective cytotoxicity against certain cancer cells, warranting further investigation into its therapeutic potential.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy found that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antimicrobial agent .
- Cytotoxicity in Cancer Research : Another research article in Cancer Letters reported that this compound induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:
- Absorption : The compound is readily absorbed when administered orally.
- Distribution : It shows a high volume of distribution due to lipophilicity.
- Metabolism : Metabolized primarily in the liver with potential active metabolites contributing to its biological effects.
- Excretion : Primarily excreted via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
